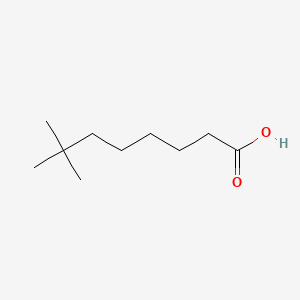
1-(2-chlorophenyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-chlorophenyl)cyclopropane-1-carbaldehyde” is a chemical compound . It is available for purchase for research purposes.
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves an annulation process. This process includes the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Molecular Structure Analysis
The molecular structure of “1-(2-chlorophenyl)cyclopropane-1-carbaldehyde” includes a cyclopropane ring attached to a 2-chlorophenyl group and a carbaldehyde group .Chemical Reactions Analysis
Cyclopropanes, such as “1-(2-chlorophenyl)cyclopropane-1-carbaldehyde”, have unique reactivity due to the strain in the three-membered ring. They are used in various fields of organic synthesis, medicinal chemistry, and materials science .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorophenyl)cyclopropane-1-carbaldehyde involves the reaction of 2-chlorobenzaldehyde with cyclopropane carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-chlorobenzaldehyde", "cyclopropane carboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde (1.0 equiv) and cyclopropane carboxylic acid (1.2 equiv) in a suitable solvent such as toluene.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 1-(2-chlorophenyl)cyclopropane-1-carbaldehyde." ] } | |
CAS-Nummer |
395674-26-7 |
Produktname |
1-(2-chlorophenyl)cyclopropane-1-carbaldehyde |
Molekularformel |
C10H9ClO |
Molekulargewicht |
180.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



